Product packaging for Monodesmethyl sumatriptan maleate(Cat. No.:CAS No. 88919-52-2)

Monodesmethyl sumatriptan maleate

Cat. No.: B12784503
CAS No.: 88919-52-2
M. Wt: 397.4 g/mol
InChI Key: UNFGYTNEFPAGQV-BTJKTKAUSA-N
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Description

Monodesmethyl Sumatriptan Maleate, with the PubChem CID 13286084, is a biochemical compound recognized as a metabolite of Sumatriptan (citation:1). Sumatriptan is a well-established therapeutic agent belonging to the triptan class, which functions as a selective serotonin receptor agonist (5-HT1B/1D) to relieve acute migraine and cluster headaches (citation:2)(citation:3)(citation:4). The primary mechanism of action of the parent drug involves the constriction of dilated cranial blood vessels and the inhibition of pro-inflammatory neuropeptides release, such as calcitonin gene-related peptide (CGRP), within the trigeminovascular system (citation:4)(citation:9)(citation:10). As an active metabolite, this compound is a critical reference standard in pharmaceutical and metabolic research. Its primary applications include studying Sumatriptan's pharmacokinetic profile, metabolic pathways, and biotransformation processes. It is an essential tool for analytical method development and validation in areas such as drug metabolism and pharmacodynamics (DMPK) studies and forensic toxicology. This product is intended for laboratory research purposes only and is not for diagnostic, therapeutic, or any other human use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C17H23N3O6S B12784503 Monodesmethyl sumatriptan maleate CAS No. 88919-52-2

3D Structure of Parent

Interactive Chemical Structure Model





Properties

CAS No.

88919-52-2

Molecular Formula

C17H23N3O6S

Molecular Weight

397.4 g/mol

IUPAC Name

(Z)-but-2-enedioic acid;N-methyl-1-[3-[2-(methylamino)ethyl]-1H-indol-5-yl]methanesulfonamide

InChI

InChI=1S/C13H19N3O2S.C4H4O4/c1-14-6-5-11-8-16-13-4-3-10(7-12(11)13)9-19(17,18)15-2;5-3(6)1-2-4(7)8/h3-4,7-8,14-16H,5-6,9H2,1-2H3;1-2H,(H,5,6)(H,7,8)/b;2-1-

InChI Key

UNFGYTNEFPAGQV-BTJKTKAUSA-N

Isomeric SMILES

CNCCC1=CNC2=C1C=C(C=C2)CS(=O)(=O)NC.C(=C\C(=O)O)\C(=O)O

Canonical SMILES

CNCCC1=CNC2=C1C=C(C=C2)CS(=O)(=O)NC.C(=CC(=O)O)C(=O)O

Origin of Product

United States

Elucidation of Metabolic Pathways and Enzymatic Biotransformation of Sumatriptan to Monodesmethyl Sumatriptan Maleate

In Vitro Studies on the Formation of Monodesmethyl Sumatriptan (B127528) Maleate (B1232345)

Laboratory-based, or in vitro, studies utilizing recombinant human enzymes have been crucial in re-examining and detailing the metabolic fate of sumatriptan. nih.gov These investigations have provided direct evidence for the involvement of specific enzyme families in the generation of monodesmethyl sumatriptan, challenging the previously held belief that metabolism was exclusively via MAO-A. nih.govnih.gov

Contrary to earlier assumptions that CYP enzymes were not significantly involved in sumatriptan's phase I metabolism, recent in vitro studies using human recombinant enzymes have demonstrated that specific CYP isoforms are indeed capable of metabolizing sumatriptan. nih.govresearchgate.net The primary reaction catalyzed by these enzymes in relation to sumatriptan is N-demethylation, leading directly to the formation of monodesmethyl sumatriptan. nih.govresearchgate.net

In vitro incubations of sumatriptan with a panel of the five most significant drug-metabolizing CYP enzymes (CYP1A2, CYP2C9, CYP2C19, CYP2D6, and CYP3A4) revealed that three specific isoforms are responsible for its N-demethylation. nih.gov Studies using recombinant human enzymes confirmed that CYP1A2, CYP2C19, and CYP2D6 are all capable of converting sumatriptan into monodesmethyl sumatriptan (also referred to as N-desmethyl sumatriptan). nih.govresearchgate.netnih.gov In these experiments, CYP3A4 and CYP2C9 did not show significant metabolic activity towards sumatriptan. nih.gov Further metabolism of monodesmethyl sumatriptan to N,N-didesmethyl sumatriptan was also observed, catalyzed by CYP1A2 and CYP2D6. nih.govnih.gov

Table 1: Degradation of Sumatriptan by Recombinant Human CYP Enzymes and Metabolite Formation

CYP IsoformSumatriptan Degradation (%)Monodesmethyl Sumatriptan FormationN,N-Didesmethyl Sumatriptan Formation
CYP1A214.8 ± 2.6DetectedTraces Detected
CYP2C1910.4 ± 1.1DetectedNot Detected
CYP2D622.5 ± 0.9DetectedTraces Detected
CYP2C9Not significantNot DetectedNot Detected
CYP3A4Not significantNot DetectedNot Detected
Data derived from in vitro incubations of 10 μM sumatriptan for 60 minutes with recombinant CYP enzymes. nih.gov

The CYP-mediated formation of monodesmethyl sumatriptan occurs through a process known as N-demethylation, a common reaction for compounds containing dimethylaminoalkyl groups. nih.govmdpi.com This oxidative dealkylation process involves two main steps. First, the CYP enzyme catalyzes the hydroxylation of one of the methyl groups on the dimethylaminoethyl side chain of the sumatriptan molecule. nih.gov This results in the formation of an unstable intermediate known as a hemiaminal. Subsequently, this hemiaminal undergoes spontaneous hydrolysis, which involves the cleavage of the carbon-nitrogen bond and results in the release of formaldehyde (B43269) and the formation of the N-demethylated metabolite, monodesmethyl sumatriptan. nih.gov

Enzyme kinetic studies provide insight into the efficiency and preference of different enzymes for a particular substrate. In studies investigating sumatriptan's metabolism, incubations were performed with a 10 μM concentration of the drug for 60 minutes in the presence of specific recombinant CYP enzymes. nih.gov The results indicated that CYP2D6 exhibited the highest activity in degrading sumatriptan, followed by CYP1A2 and CYP2C19. nih.gov This suggests a degree of substrate specificity among the CYP isoforms capable of metabolizing sumatriptan. nih.gov

When monodesmethyl sumatriptan itself was used as the substrate, it was further demethylated by CYP1A2 and CYP2D6 to form N,N-didesmethyl sumatriptan. nih.gov Notably, CYP2C19, which showed activity towards the parent sumatriptan molecule, was not able to metabolize the monodesmethyl derivative. nih.gov This highlights a shift in substrate specificity after the first demethylation step.

Table 2: Degradation of Monodesmethyl Sumatriptan by Recombinant Human CYP Enzymes

CYP IsoformMonodesmethyl Sumatriptan Degradation (%)N,N-Didesmethyl Sumatriptan Formation
CYP1A215.4 ± 1.1Detected
CYP2D620.3 ± 1.0Detected
CYP2C19Not DetectedNot Detected
Data derived from in vitro incubations of 10 μM monodesmethyl sumatriptan for 60 minutes. nih.gov

In vitro experiments using recombinant MAO-A and MAO-B have confirmed that sumatriptan and its demethylated metabolites are substrates for MAO-A, but not MAO-B. nih.gov The MAO-A-catalyzed reaction converts monodesmethyl sumatriptan into its corresponding acetaldehyde (B116499) derivative. nih.govresearchgate.net This aldehyde is then further oxidized to an acetic acid derivative. nih.gov

Interestingly, research indicates that the N-demethylated metabolites of sumatriptan are better substrates for MAO-A compared to sumatriptan itself. nih.govnih.gov This suggests a sequential metabolic pathway where sumatriptan can first be demethylated by CYP enzymes, with the resulting monodesmethyl sumatriptan then being more efficiently metabolized by MAO-A. nih.gov

Role of Monoamine Oxidases (MAO) in Sequential Metabolism

Comparative Substrate Affinity of Monodesmethyl Sumatriptan Maleate for MAO-A relative to Sumatriptan

Recent research has shed light on the comparative affinity of sumatriptan and its demethylated metabolites for monoamine oxidase A (MAO-A), a principal enzyme in their metabolism. researchgate.netnih.gov Studies using recombinant human MAO-A have demonstrated that sumatriptan itself is a relatively poor substrate for this enzyme. nih.govresearchgate.net In contrast, its N-demethylated metabolite, monodesmethyl sumatriptan, and the subsequent N,N-didesmethyl derivative exhibit a significantly higher affinity for MAO-A. nih.gov

After a 60-minute incubation with MAO-A, approximately 25% of the initial sumatriptan was degraded. nih.gov Under the same conditions, the degradation of N-desmethyl sumatriptan was much more pronounced at about 50%, while N,N-didesmethyl sumatriptan was the most readily metabolized, with around 85% of it being degraded. nih.gov This indicates a clear trend of increasing substrate affinity for MAO-A with successive demethylation of the sumatriptan molecule.

Table 1: Degradation of Sumatriptan and its Demethylated Metabolites by MAO-A

Compound Degradation after 60 min incubation with MAO-A
Sumatriptan ~25%
N-desmethyl sumatriptan ~50%
N,N-didesmethyl sumatriptan ~85%

Data sourced from studies using recombinant human MAO-A. nih.gov

Absence of MAO-B Involvement in this compound Metabolism

In contrast to the significant role of MAO-A, studies have consistently shown that monoamine oxidase B (MAO-B) is not involved in the metabolism of sumatriptan or its demethylated metabolites, including monodesmethyl sumatriptan. nih.govresearchgate.net Experiments using recombinant human MAO-B have demonstrated that it is unable to convert sumatriptan, N-desmethyl sumatriptan, or N,N-didesmethyl sumatriptan. nih.gov The stability of these compounds remained at or above 99% after incubation with MAO-B, confirming the lack of metabolic activity by this enzyme isoform. nih.gov

Potential Involvement of Other Biotransformation Enzymes (e.g., Flavin-Containing Monooxygenases)

While MAO-A is a key player, other enzyme systems may also contribute to the biotransformation of sumatriptan. Although direct evidence for the involvement of flavin-containing monooxygenases (FMOs) in the metabolism of monodesmethyl sumatriptan is not extensively detailed in the provided search results, the potential for FMOs to catalyze the N-oxidation of nitrogen-containing xenobiotics is well-established. researchgate.net Research on other compounds has shown that FMOs, particularly FMO3, can be involved in the N-oxidation of drugs. tandfonline.com

Furthermore, recent findings have challenged the long-held belief that cytochrome P450 (CYP) enzymes are not involved in sumatriptan metabolism. nih.govresearchgate.net It has been shown that CYP1A2, CYP2C19, and CYP2D6 can convert sumatriptan to N-desmethyl sumatriptan. nih.govresearchgate.netnih.gov This suggests a more complex metabolic pathway than previously understood, where both CYP enzymes and MAO-A play sequential roles.

Characterization of this compound within the Metabolite Cascade of Sumatriptan

Monodesmethyl sumatriptan is an intermediate in a larger metabolic cascade that further breaks down sumatriptan into various products.

Pathways Leading to Further Demethylated Products (e.g., N,N-didesmethyl sumatriptan)

Following its formation from sumatriptan, N-desmethyl sumatriptan can undergo further demethylation to form N,N-didesmethyl sumatriptan. nih.govresearchgate.net This subsequent demethylation step is also catalyzed by CYP enzymes, specifically CYP1A2 and CYP2D6. nih.govresearchgate.netnih.gov This indicates a stepwise demethylation process mediated by specific cytochrome P450 isoforms. Like its precursor, N,N-didesmethyl sumatriptan is also a substrate for MAO-A. nih.govresearchgate.net

Formation of Other Major Inactive Metabolites (e.g., Indole (B1671886) Acetic Acid Glucuronide)

The primary and most significant metabolic pathway for sumatriptan, following the action of MAO-A, leads to the formation of an indole acetic acid analogue. nih.govnih.govhres.ca This inactive metabolite is the major product found in urine. hres.ca The indole acetic acid derivative can then undergo a phase II conjugation reaction to form its glucuronide conjugate, which is also a major inactive metabolite excreted in the urine. nih.govhres.casimsrc.edu.in The formation of these inactive metabolites represents the main clearance route for sumatriptan from the body. hres.ca

Preclinical Pharmacokinetic and Distribution Research of Monodesmethyl Sumatriptan Maleate

Animal Model Methodologies for Metabolite Pharmacokinetic Assessment

Selection Rationale for Rodent and Non-Rodent Species in Pharmacokinetic Studies

Specific rationale for the selection of rodent and non-rodent species for the pharmacokinetic assessment of Monodesmethyl sumatriptan (B127528) maleate (B1232345) is not available in the reviewed literature.

Design of In Vivo Absorption Studies

Detailed designs of in vivo absorption studies specifically for Monodesmethyl sumatriptan maleate are not publicly documented.

Investigation of Distribution Profiles

Quantitative Tissue Distribution in Animal Models

Quantitative data on the tissue distribution of this compound in any animal model is not available in the searched scientific literature.

Exploration of Blood-Brain Barrier Penetration

Assessment of CNS Entry and Efflux Mechanisms in Animal Models

Specific studies assessing the CNS entry and efflux mechanisms for this compound in animal models have not been identified.

Preclinical Pharmacokinetic and Distribution Profile of this compound

A detailed examination of the preclinical data reveals insights into the absorption, distribution, metabolism, and excretion of this compound, a metabolite of the widely used anti-migraine agent, sumatriptan. While specific quantitative pharmacokinetic data for this metabolite remains limited in publicly available literature, preclinical studies on the parent compound, sumatriptan, provide a foundational understanding of its likely behavior in vivo.

Role of Efflux and Uptake Transporters in Triptan Brain Distribution

The concentration of triptans, including sumatriptan and its metabolites, within the central nervous system (CNS) is tightly regulated by a complex interplay of efflux and uptake transporters at the blood-brain barrier (BBB). These transporters act as gatekeepers, influencing the extent and duration of drug action within the brain.

The Influence of P-glycoprotein (P-gp) on Triptan Efflux

The Role of OATP1A2 in Triptan Uptake

Conversely, Organic Anion Transporting Polypeptide 1A2 (OATP1A2) is an uptake transporter expressed at the human BBB that facilitates the entry of certain compounds into the brain. Studies have identified various triptans as substrates for OATP1A2. The affinity of triptans for OATP1A2 appears to be influenced by their chemical structure. While specific investigations into the interaction of monodesmethyl sumatriptan with OATP1A2 have not been reported, it is conceivable that this metabolite may also be a substrate for this uptake transporter. The net brain concentration of monodesmethyl sumatriptan would therefore be determined by the balance between P-gp mediated efflux and potential OATP1A2 mediated uptake.

Analysis of Elimination Pathways and Excretion Kinetics in Preclinical Species

The elimination of sumatriptan and its metabolites from the body occurs primarily through metabolic conversion followed by renal excretion.

Preclinical studies in various animal species, including rats, mice, and rabbits, have demonstrated that N-demethylation is a metabolic pathway for sumatriptan, leading to the formation of monodesmethyl sumatriptan. The primary route of metabolism for sumatriptan, however, is oxidation by monoamine oxidase A (MAO-A) to an inactive indole (B1671886) acetic acid analogue.

Below is a summary of the known metabolic pathways and excretion routes for sumatriptan in preclinical species, which provides context for the likely fate of its monodesmethyl metabolite.

Process Description Relevant Preclinical Species
Primary Metabolism Oxidation by Monoamine Oxidase A (MAO-A) to an inactive indole acetic acid analogue.Rats, Dogs, Rabbits, Mice
Secondary Metabolism N-demethylation to form Monodesmethyl sumatriptan.Rats, Mice, Rabbits
Primary Route of Excretion Renal excretion of metabolites and unchanged drug.Rats, Dogs, Rabbits

In Vitro and Preclinical Pharmacological Characterization of Monodesmethyl Sumatriptan Maleate at Serotonin Receptors

Receptor Binding Affinity and Selectivity Studies

The affinity of a compound for its target receptor is a critical determinant of its pharmacological activity. Radioligand binding assays are a standard method to determine this affinity.

Radioligand Binding Assays for 5-HT1B Receptors

Studies have consistently shown that sumatriptan (B127528) and its analogs have a high affinity for the 5-HT1B receptor. d-nb.infonih.gov This receptor subtype is believed to play a crucial role in the therapeutic effects of triptans. The activation of 5-HT1B receptors can lead to vasoconstriction, which may be beneficial in treating migraines. reprocell.com It's important to note that while sumatriptan has a high affinity for the 5-HT1B receptor, this interaction also carries the potential for cardiovascular side effects due to its presence in coronary arteries. reprocell.com

Radioligand Binding Assays for 5-HT1D Receptors

The 5-HT1D receptor is another key target for triptans. nih.govtaylorandfrancis.com Sumatriptan demonstrates a high affinity for this receptor, which is primarily located on neurons. kopfwww.ch While sumatriptan has a higher affinity for the 5-HT1D subtype compared to the 5-HT1B subtype, it is a non-selective agonist for 5-HT1 receptors. reprocell.com Kinetic studies comparing the binding of [3H]eletriptan and [3H]sumatriptan at human recombinant 5-HT1D receptors revealed that [3H]eletriptan has a significantly higher affinity than [3H]sumatriptan. nih.gov

Investigation of Affinity for other Serotonin (B10506) Receptor Subtypes (e.g., 5-HT1F)

Research has also explored the binding of sumatriptan and its analogs to other serotonin receptor subtypes, such as the 5-HT1F receptor. nih.govkopfwww.ch Sumatriptan has been found to have a high affinity for the 5-HT1F receptor. nih.govkopfwww.ch This is significant because, unlike the 5-HT1B receptor, the 5-HT1F receptor is not associated with vasoconstriction, making it an attractive target for developing new migraine treatments with fewer cardiovascular side effects. nih.gov

Comparative Binding Kinetics (Association and Dissociation Rates) with Sumatriptan and other Triptans

Comparative studies on the binding kinetics of different triptans provide valuable insights into their pharmacological profiles. For instance, kinetic studies have shown that at the human 5-HT1D receptor, [3H]eletriptan has a faster association rate and a slower dissociation rate compared to [3H]sumatriptan. nih.gov These differences in binding kinetics can influence the onset and duration of action of these drugs.

In Vitro Functional Pharmacology

Beyond receptor binding, it is crucial to understand how a compound functions once it binds to the receptor. In vitro functional assays provide this information.

Assessment of Intracellular Signaling Pathway Modulation (e.g., cAMP formation)

While direct studies on the modulation of intracellular signaling pathways by monodesmethyl sumatriptan maleate (B1232345) are not extensively available in the public domain, inferences can be drawn from the well-established mechanism of its parent compound, sumatriptan. Sumatriptan is a potent agonist at the 5-HT1B and 5-HT1D serotonin receptors, which are G-protein coupled receptors (GPCRs) that signal through the Gi/o pathway. wikipedia.org Activation of these receptors typically leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels.

Given that N-desmethyl zolmitriptan (B1197), the active metabolite of another triptan, zolmitriptan, demonstrates potent agonism at 5-HT1B/1D receptors, it is plausible that monodesmethyl sumatriptan would share a similar mechanism of action. nih.gov Therefore, it is hypothesized that monodesmethyl sumatriptan maleate would also act as an agonist at 5-HT1B/1D receptors, leading to a reduction in cAMP formation in cells expressing these receptors. However, without direct experimental evidence, this remains a supposition based on the pharmacology of related compounds.

Vasoconstrictor Potency in Isolated Cranial and Peripheral Vascular Tissues

The vasoconstrictor activity of triptans on cranial blood vessels is considered a key mechanism in their anti-migraine efficacy. hres.ca Studies on isolated human cerebral arteries have demonstrated that sumatriptan induces potent vasoconstriction. nih.gov While direct data on the vasoconstrictor potency of this compound is scarce, studies on analogous compounds provide valuable insights.

For instance, the N-desmethyl metabolite of zolmitriptan (181C91) has been shown to be a potent vasoconstrictor in human cerebral arteries, with a potency and efficacy similar to that of sumatriptan and zolmitriptan. nih.gov Another study mentioned that the N-desmethyl derivative of zolmitriptan is approximately twice as potent as the parent compound in causing vasoconstriction. ahajournals.org This suggests that the N-demethylation of triptans does not necessarily lead to a loss of activity and, in some cases, may even enhance it.

Based on these findings, it is reasonable to predict that monodesmethyl sumatriptan would also exhibit vasoconstrictor properties, likely with a potency comparable to or slightly different from sumatriptan. The following table summarizes the vasoconstrictor potencies of sumatriptan and related compounds in human isolated coronary arteries, highlighting the potential for metabolites to be pharmacologically active.

CompoundEC₅₀ (nmol/L)Eₘₐₓ (% of K⁺-induced contraction)
Sumatriptan117 - 20422.3 - 27.0
ZolmitriptanData not availableData not available
N-desmethyl zolmitriptanData not availableData not available
ErgotamineSignificantly lower than sumatriptan<25
DihydroergotamineSignificantly lower than sumatriptan<25
Data derived from a study on human isolated coronary arteries. ahajournals.org

Inhibition of Neuropeptide Release (e.g., CGRP) in In Vitro Models

The inhibition of the release of pro-inflammatory neuropeptides, such as Calcitonin Gene-Related Peptide (CGRP), from trigeminal nerve endings is another crucial mechanism of action for anti-migraine triptans. hres.cadrugbank.com Sumatriptan has been shown to inhibit CGRP release from cultured trigeminal neurons and in isolated dura mater preparations, an effect mediated by 5-HT1D receptors. nih.gov

The importance of this mechanism is underscored by the development of highly potent sumatriptan derivatives like CP-122,288, which is approximately 40,000 times more potent than sumatriptan in inhibiting neurogenic inflammation (a CGRP-mediated process) but only twice as potent as a vasoconstrictor. wikipedia.orgnih.gov This highlights that the structural modifications, including changes at the N-methyl group, can significantly influence the pharmacological profile, potentially separating the anti-inflammatory and vasoconstrictor effects. While CP-122,288 is not a metabolite, its properties demonstrate the potential for sumatriptan analogues to potently inhibit CGRP release. nih.gov

Structure Activity Relationship Sar Analysis of Monodesmethyl Sumatriptan Maleate and Triptan Analogs

Impact of N-Demethylation on Serotonin (B10506) Receptor Binding and Functional Activity

N-demethylation, the removal of a methyl group from a nitrogen atom, is a common metabolic pathway for several triptans, including sumatriptan (B127528), zolmitriptan (B1197), eletriptan, and rizatriptan (B1679398). nih.gov This biotransformation is primarily mediated by cytochrome P450 (CYP) enzymes, with CYP1A2, CYP2C19, and CYP2D6 being involved in the metabolism of sumatriptan. nih.gov The resulting N-desmethyl metabolites can exhibit altered affinity for serotonin receptors and, consequently, different functional activity compared to their parent compounds.

For sumatriptan, the primary metabolic route is oxidative deamination by monoamine oxidase A (MAO-A), which leads to an inactive indole (B1671886) acetic acid derivative. wikipedia.orgdrugbank.com However, CYP-mediated N-demethylation to Monodesmethyl sumatriptan and subsequently to N,N-didesmethyl sumatriptan does occur. nih.govwikipedia.org Studies have shown that after one hour of incubation with MAO-A, the concentration of N-desmethyl sumatriptan was reduced by about 20%, indicating it is a substrate for this enzyme. nih.gov

The impact of N-demethylation on pharmacological activity varies significantly across the triptan class.

Rizatriptan: N-monodesmethyl-rizatriptan, a minor metabolite, shows pharmacological activity at 5-HT1B/1D receptors that is similar to rizatriptan itself. nih.gov

This contrasts with other metabolites, such as the N-oxide of rizatriptan, which are inactive at these receptors. nih.gov The variable activity of these metabolites underscores the importance of the N,N-dimethylaminoethyl side chain in receptor interaction.

CompoundMetaboliteImpact on 5-HT1B/1D Receptor ActivityReference
SumatriptanMonodesmethyl sumatriptanMetabolized by MAO-A; activity at 5-HT receptors is less pronounced than the primary inactive indole acetic acid metabolite. nih.gov
ZolmitriptanN-desmethyl-zolmitriptanActive metabolite with 2-6 times higher affinity for 5-HT1B/1D receptors than the parent drug. nih.gov
EletriptanN-demethylated eletriptanActive metabolite, but low plasma concentration limits its contribution to the overall effect. fda.govpfizer.com
RizatriptanN-monodesmethyl-rizatriptanExhibits pharmacological activity similar to the parent drug. nih.gov

Molecular Docking and Ligand-Receptor Interaction Modeling

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor, providing insights into the binding affinity and interaction patterns. researchgate.net For triptans, docking studies with models of the 5-HT1B and 5-HT1D receptors have elucidated key structural features required for binding. wikipedia.org

The binding of triptans, including Monodesmethyl sumatriptan, to the 5-HT1D receptor is characterized by several critical interactions:

Ionic Interaction: The protonated nitrogen atom of the ethylamine (B1201723) side chain forms a crucial salt bridge with the carboxylate group of an aspartate (Asp) residue in the receptor's binding pocket. ijnrd.org

Hydrogen Bonding: The indole nitrogen atom of the triptan structure typically acts as a hydrogen bond donor, interacting with a serine (Ser) or threonine (Thr) residue. wikipedia.org

Pi-Stacking and Hydrophobic Interactions: The aromatic indole ring engages in π-stacking interactions with aromatic amino acid residues like phenylalanine (Phe) and tryptophan (Trp) within the binding site, creating a stable "aromatic cage" around the ligand. wikipedia.org

The removal of one methyl group to form Monodesmethyl sumatriptan from sumatriptan alters the steric bulk and basicity of the terminal amine. While the primary ionic interaction with the aspartate residue is preserved, the change in the side chain's profile can subtly modify the ligand's fit within the binding pocket, potentially affecting its affinity and the conformational changes it induces in the receptor upon binding. nih.gov

Interaction TypeTriptan MoietyReceptor Residue (Typical)Reference
Ionic Bond / Salt BridgeProtonated side-chain amineAspartate (Asp) ijnrd.org
Hydrogen BondIndole N-H groupSerine (Ser) or Threonine (Thr) wikipedia.org
Pi-StackingIndole ring systemPhenylalanine (Phe), Tryptophan (Trp), Tyrosine (Tyr) wikipedia.org

Correlations Between Structural Modifications and Pharmacological Profiles within the Triptan Class

The pharmacological profile of a triptan—its affinity, selectivity, and pharmacokinetic properties—is dictated by its molecular structure. SAR studies have established clear correlations between specific structural features and activity. acs.org

Indole Core: The indole-ethyl-amine moiety is the foundational pharmacophore for all triptans, mimicking the endogenous ligand serotonin and enabling access to 5-HT receptors. ijnrd.org

C3 Side Chain: The ethylamine side chain at the C3 position is critical. The length of this chain and the substitution on the terminal amine are finely tuned. Most triptans are tertiary amines, with the methyl groups presumed to provide an optimal balance of potency and selectivity. ijnrd.org The conversion of sumatriptan (a tertiary amine) to Monodesmethyl sumatriptan (a secondary amine) represents a significant modification at this position, directly impacting its interaction with both metabolic enzymes and the target receptor. nih.gov

C5 Substituent: The group at the C5 position of the indole ring distinguishes the different triptans and significantly influences their pharmacological properties, including receptor affinity and lipophilicity. ijnrd.orgacs.org In sumatriptan, this is a methylsulfonamide group, which enhances water solubility. ijnrd.org Other triptans feature different groups, such as a sulfone (eletriptan) or a heterocyclic ring (zolmitriptan, rizatriptan), which lead to variations in their pharmacokinetic profiles, such as bioavailability and half-life. ijnrd.orgresearchgate.net

Computational Chemistry Approaches for Predicting Metabolite Activity

Computational chemistry and chemoinformatics offer powerful tools for predicting the biological activity and potential toxicity of drug metabolites, such as Monodesmethyl sumatriptan maleate (B1232345). mdpi.com These in silico methods can prioritize experimental studies and provide insights into the mechanisms of action.

Quantitative Structure-Activity Relationship (QSAR): QSAR models establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. By analyzing the physicochemical properties and structural descriptors of a parent drug and its metabolites, QSAR can predict the metabolite's receptor binding affinity or functional activity. mdpi.com

Pharmacophore Modeling: This approach identifies the essential three-dimensional arrangement of functional groups (the pharmacophore) necessary for binding to a specific receptor. wikipedia.org A pharmacophore model for the 5-HT1D receptor can be used to assess how well a metabolite like Monodesmethyl sumatriptan fits the required spatial and electronic criteria for agonistic activity.

Machine Learning and AI: Modern computational approaches, including machine learning and artificial intelligence, can analyze vast datasets of chemical structures and biological activities to build predictive models. mdpi.com These tools can predict a metabolite's interaction with various proteins, including target receptors and metabolic enzymes, based on its molecular features. For instance, such models can be trained to predict whether N-demethylation of a triptan is likely to result in an active or inactive metabolite.

These computational tools are invaluable for understanding the complex relationship between a drug, its metabolites, and their biological effects, enabling a more rational approach to drug design and development.

Advanced Analytical Methodologies for Research Grade Detection and Quantification of Monodesmethyl Sumatriptan Maleate

Development and Validation of Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Methods

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) stands as the quintessential technique for the bioanalysis of drug metabolites due to its inherent selectivity, sensitivity, and high throughput capabilities. nih.gov The development of a validated LC-MS/MS method for Monodesmethyl sumatriptan (B127528) maleate (B1232345) is a multi-faceted process, ensuring the reliability and accuracy of the analytical data.

The chromatographic separation of Monodesmethyl sumatriptan from endogenous plasma components and its parent drug, sumatriptan, is critical to mitigate matrix effects and ensure accurate quantification. Reversed-phase chromatography is a commonly employed technique for this purpose.

A study detailing the analysis of sumatriptan utilized a reversed-phase Symmetry® C18 column (150 × 4.6 mm i.d., 5 µm) to achieve separation. nih.gov For the analysis of Monodesmethyl sumatriptan, similar conditions can be optimized. A gradient elution using a mobile phase consisting of an aqueous component with a weak acid, such as 0.2% formic acid, and an organic modifier, typically acetonitrile, is effective. nih.gov The gradient program is meticulously optimized to ensure a sharp peak shape, adequate retention time for Monodesmethyl sumatriptan, and sufficient separation from other analytes. A flow rate of 0.5 mL/min is often suitable for such applications. nih.gov The column temperature is also controlled, generally around 40°C, to ensure reproducibility of retention times.

Table 1: Exemplar Chromatographic Conditions for Monodesmethyl Sumatriptan Analysis

Parameter Condition
Column Reversed-phase C18, 5 µm
Mobile Phase A 0.2% Formic acid in water
Mobile Phase B Acetonitrile
Flow Rate 0.5 mL/min
Column Temperature 40°C
Injection Volume 10 µL

| Elution | Gradient |

Tandem mass spectrometry, particularly utilizing a triple quadrupole mass spectrometer, offers exceptional selectivity and sensitivity for the quantification of analytes in complex biological matrices. The most common mode of operation for this purpose is Multiple Reaction Monitoring (MRM). proteomics.com.au In MRM, the first quadrupole (Q1) is set to select the precursor ion (the protonated molecule, [M+H]⁺) of the analyte, which is then fragmented in the collision cell (Q2). The third quadrupole (Q3) is then set to monitor a specific, stable product ion. proteomics.com.au This process of selecting a specific precursor-product ion transition significantly reduces background noise and enhances the specificity of the assay. proteomics.com.au

For Monodesmethyl sumatriptan, analysis is typically conducted in the positive ion mode via electrospray ionization (ESI). The precursor ion would correspond to its molecular weight plus a proton. While the exact mass transitions for Monodesmethyl sumatriptan are not explicitly detailed in the provided search results, a similar fragmentation pattern to sumatriptan can be anticipated. For instance, sumatriptan (precursor ion m/z 296.26) yields a stable product ion at m/z 251.05. nih.gov A similar fragmentation pathway would be investigated to identify the optimal MRM transition for Monodesmethyl sumatriptan. The selection of a suitable internal standard (IS), which is structurally similar to the analyte, is also crucial for accurate quantification, as it compensates for variability during sample preparation and analysis. nih.gov

A comprehensive validation of the bioanalytical method is mandatory to ensure its reliability and is conducted in accordance with guidelines from regulatory bodies such as the US Food and Drug Administration (FDA). rjptonline.org

Specificity and Selectivity: The method's ability to differentiate and quantify the analyte in the presence of other components in the sample is assessed. This is demonstrated by the absence of interfering peaks at the retention time of Monodesmethyl sumatriptan and the internal standard in blank biological matrix samples. researchgate.net

Linearity and Range: The linearity of the method is established by analyzing a series of calibration standards over a specified concentration range. A linear relationship between the analyte concentration and the instrument response is required, with a correlation coefficient (r²) typically greater than 0.99. researchgate.net

Sensitivity: The sensitivity of the method is defined by the lower limit of quantification (LLOQ), which is the lowest concentration of the analyte that can be measured with acceptable accuracy and precision. researchgate.net

Accuracy and Precision: The accuracy of the method refers to the closeness of the measured values to the true values, while precision describes the degree of agreement among a series of measurements. Both are assessed at multiple concentration levels (low, medium, and high quality control samples) through intra-day and inter-day analyses. nih.gov The accuracy should be within ±15% of the nominal concentration (±20% at the LLOQ), and the precision, expressed as the relative standard deviation (RSD), should not exceed 15% (20% at the LLOQ). nih.gov

Recovery: The extraction recovery of Monodesmethyl sumatriptan from the biological matrix is determined by comparing the analytical response of extracted samples to that of unextracted standards at the same concentration. researchgate.net

Stability: The stability of the analyte in the biological matrix is evaluated under various conditions that mimic sample handling and storage, including freeze-thaw cycles, short-term bench-top stability, and long-term storage stability at low temperatures. researchgate.net

Table 2: Representative Bioanalytical Method Validation Parameters for Monodesmethyl Sumatriptan

Validation Parameter Acceptance Criteria
Linearity (r²) ≥ 0.99
Accuracy Within ±15% of nominal value (±20% at LLOQ)
Precision (%RSD) ≤ 15% (≤ 20% at LLOQ)
Recovery Consistent, precise, and reproducible

| Stability | No significant degradation under tested conditions |

The primary goal of sample preparation is to extract the analyte of interest from the complex biological matrix and remove potential interferences that could affect the analytical results. Liquid-liquid extraction (LLE) is a widely used technique for this purpose. nih.gov

Application of Other Chromatographic and Spectroscopic Techniques in Research

While LC-MS/MS is the gold standard for bioanalysis, other techniques can be employed in specific research contexts.

High-Performance Thin-Layer Chromatography (HPTLC) is a planar chromatographic technique that can be used for the separation and quantification of compounds. For the analysis of sumatriptan and its related substances, HPTLC methods have been developed. nih.gov

In a representative HPTLC method for sumatriptan, precoated silica (B1680970) gel 60F254 plates are used as the stationary phase. nih.gov A suitable mobile phase, for instance, a mixture of methanol, water, and glacial acetic acid, is chosen to achieve the desired separation. nih.gov After development, the plates are dried, and the spots are visualized under UV light at a specific wavelength (e.g., 230 nm) for densitometric analysis. nih.gov The method is validated for linearity, accuracy, precision, and specificity. nih.gov While perhaps less sensitive than LC-MS/MS, HPTLC can be a cost-effective and high-throughput alternative for certain applications, such as the analysis of bulk drug substances or pharmaceutical formulations. ijpsonline.com A study on the separation of sumatriptan from its degradation products utilized a mobile phase of chloroform–ethyl acetate–methanol–ammonia for separation on TLC silica gel 60 F254 plates with densitometric measurement at 228 nm. researchgate.net This suggests that with appropriate method development, HPTLC could be adapted for the analysis of Monodesmethyl sumatriptan.

Table 3: Chemical Compounds Mentioned

Compound Name
Monodesmethyl sumatriptan maleate
Sumatriptan
Acetonitrile
Formic acid
Methanol
Glacial acetic acid
Chloroform
Ethyl acetate
Ammonia
tert-Butyl methyl ether

Gas Chromatography-Mass Spectrometry (GC/MS)

Gas Chromatography-Mass Spectrometry (GC/MS) is a powerful and well-established analytical method for the separation, identification, and quantification of volatile and semi-volatile compounds. For non-volatile compounds like Monodesmethyl sumatriptan, chemical derivatization is a necessary prerequisite to increase volatility for GC analysis nih.govchemrxiv.org.

The methodology involves the extraction of the analyte from the sample matrix, followed by a derivatization step. The derivatized sample is then injected into the gas chromatograph. In the GC system, the sample is vaporized and carried by an inert gas through a capillary column. The separation of compounds is based on their differential partitioning between the mobile phase (inert gas) and the stationary phase coated on the column walls. The retention time, the time it takes for a compound to travel through the column, is a characteristic feature used for its identification.

Upon exiting the column, the separated components enter the mass spectrometer, which acts as a detector. The molecules are ionized, typically by electron impact (EI), causing them to fragment into characteristic patterns nih.govresearchgate.net. The mass spectrometer sorts these fragments based on their mass-to-charge ratio (m/z), generating a mass spectrum that serves as a molecular fingerprint for definitive identification. The combination of retention time from the GC and the mass spectrum from the MS provides a very high degree of confidence in the identification of Monodesmethyl sumatriptan.

Research on Sumatriptan and its main metabolite has utilized GC/MS to obtain key analytical data, including GC retention indices and electron impact mass spectra, after applying specific extraction and derivatization procedures nih.govresearchgate.net.

Table 1: Illustrative GC/MS Parameters for Analysis

ParameterDescriptionExample Value/Condition
Column Type The stationary phase used for separation.5% Phenyl Methyl Siloxane (e.g., DB-5 or equivalent)
Derivatization Agent Reagent to increase volatility and thermal stability.N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS
Injection Mode Method of sample introduction.Splitless
Oven Temperature Program Temperature gradient to elute compounds.Initial 150°C, ramp to 300°C at 15°C/min
Ionization Mode Method for creating ions in the mass spectrometer.Electron Impact (EI) at 70 eV
MS Detection Mode Method for data acquisition.Scan Mode (for identification) or Selected Ion Monitoring (SIM) (for quantification)

Ultraviolet (UV) Spectroscopy for Qualitative and Quantitative Analysis

Ultraviolet (UV) Spectroscopy is a versatile, rapid, and cost-effective method widely used for the qualitative and quantitative analysis of compounds that absorb UV radiation. The principle is based on the Beer-Lambert law, which states that the absorbance of a solution is directly proportional to the concentration of the absorbing species and the path length of the light through the solution.

Qualitative Analysis: For qualitative purposes, a UV spectrum of the compound is recorded by measuring its absorbance across a range of wavelengths (typically 200–400 nm). The wavelength at which maximum absorbance occurs (λmax) is a characteristic of the compound's chromophore (the part of the molecule responsible for light absorption). Studies on the parent compound, Sumatriptan, have identified absorption maxima at approximately 220 nm and 282 nm rjptonline.orgeijppr.com. Due to its structural similarity, Monodesmethyl sumatriptan is expected to exhibit a similar UV absorption profile.

Quantitative Analysis: For quantitative analysis, a calibration curve is first established. This is achieved by preparing a series of standard solutions of this compound at known concentrations and measuring their absorbance at the predetermined λmax. A graph of absorbance versus concentration is plotted, which should yield a linear relationship within a specific concentration range, in accordance with the Beer-Lambert law. The concentration of the analyte in an unknown sample can then be determined by measuring its absorbance and interpolating the concentration from the calibration curve.

Validation studies for UV spectrophotometric methods for Sumatriptan demonstrate good linearity, accuracy, and precision, making it a reliable technique for routine analysis rjptonline.orgiajps.comijpba.info. The method is valued for its simplicity and the use of inexpensive solvents rjptonline.orgscribd.com.

Table 2: Typical Validation Parameters for UV Spectroscopic Method (Based on Sumatriptan Data)

ParameterDescriptionTypical Finding for Sumatriptan
Absorption Maximum (λmax) Wavelength of highest UV absorbance.~220 nm or ~282 nm rjptonline.orgeijppr.com
Solvent The medium in which the compound is dissolved.Distilled Water, 0.1 N HCl, or Methanol rjptonline.orgeijppr.comijpba.info
Linearity Range The concentration range over which the method is accurate and precise.1–12 µg/mL or 2-14 µg/mL rjptonline.orgeijppr.com
Correlation Coefficient (R²) A measure of the linearity of the calibration curve.>0.999 eijppr.com
Accuracy (% Recovery) The closeness of the measured value to the true value.>99% rjptonline.org
Precision (% RSD) The degree of agreement among individual test results.<2%

Chemical Synthesis and in Vitro Degradation Studies of Monodesmethyl Sumatriptan Maleate

Research on Synthetic Routes for Monodesmethyl Sumatriptan (B127528) Maleate (B1232345) Standards and Analogs

The synthesis of Monodesmethyl sumatriptan maleate as a reference standard is crucial for the quality control of sumatriptan drug products. While specific, detailed synthetic pathways for this compound are not extensively published in peer-reviewed literature, its synthesis can be inferred from the known synthetic routes of sumatriptan and its analogs. The synthesis of sumatriptan often involves the Fischer indole (B1671886) synthesis. google.com

The preparation of sumatriptan and its related compounds can be achieved through various synthetic strategies. One common approach involves the reaction of a substituted phenylhydrazine (B124118) with an appropriate aldehyde or ketone to form the indole ring structure, a core component of the molecule. google.comajpamc.com Modifications of the side chains and functional groups are then carried out to yield the final product.

For the synthesis of Monodesmethyl sumatriptan, a plausible route would involve starting materials that lead to the N-demethylated amine side chain. This could potentially be achieved by using a protected aminoethyl group that is deprotected and monomethylated in later steps, or by starting with a monomethylaminoethyl synthon. Commercial suppliers offer Monodesmethyl sumatriptan and its maleate salt, indicating that viable, albeit proprietary, synthetic routes have been developed. medkoo.comsynzeal.com

The following table provides a list of known impurities of sumatriptan, including Monodesmethyl sumatriptan, which are synthesized as reference standards for analytical purposes.

Impurity NameChemical NameMolecular Formula
Monodesmethyl sumatriptan (Sumatriptan Impurity B)(3-(2-(Methylamino)ethyl)-1H-indol-5-yl)-N-methylmethanesulfonamideC13H19N3O2S
Sumatriptan EP Impurity D (Sumatriptan N-Oxide)N,N-Dimethyl-2-(5-((N-methylsulfamoyl)methyl)-1H-indol-3-yl)ethan-1-amine oxideC14H21N3O3S
Sumatriptan Impurity FNot specified in search resultsC17H23N3O6S

This table is generated based on available data from search results. ncats.iosynzeal.comnih.gov

Investigation of Chemical Stability and Degradation Pathways under Controlled Conditions

The chemical stability of active pharmaceutical ingredients and their impurities is a critical aspect of drug development and quality control. While specific stability studies on this compound are not detailed in the available literature, extensive research on the degradation of sumatriptan succinate (B1194679) under various stress conditions provides valuable insights into the potential degradation pathways of its N-desmethyl analog. nih.govnih.govresearchgate.net

Forced degradation studies on sumatriptan succinate have been conducted under conditions specified by the International Council for Harmonisation (ICH), including acidic, basic, oxidative, photolytic, and thermal stress. nih.gov These studies have shown that sumatriptan is susceptible to degradation under basic, oxidative, and photolytic conditions, while it remains relatively stable under acidic and thermal stress. nih.gov

A study on the metabolism of sumatriptan indicated that N-desmethyl sumatriptan can be degraded by cytochrome P450 enzymes, specifically CYP1A2 and CYP2D6, leading to the formation of the N,N-didesmethyl product. nih.gov This suggests a potential enzymatic degradation pathway for Monodesmethyl sumatriptan.

The stability of sumatriptan has also been investigated in extemporaneously prepared oral liquid formulations. In one study, sumatriptan succinate suspensions were found to be stable for up to 21 days when stored at 4°C, protected from light. nih.gov Although this study does not directly assess this compound, it highlights the importance of storage conditions in maintaining the stability of related compounds.

The following table summarizes the stability of sumatriptan under different stress conditions, which can be indicative of the potential stability profile of Monodesmethyl sumatriptan.

Stress ConditionStability of Sumatriptan
Acidic HydrolysisStable
Basic HydrolysisDegradation observed
OxidativeDegradation observed
PhotolyticDegradation observed
ThermalStable

This table is based on forced degradation studies of sumatriptan succinate. nih.gov

Characterization of Potential Degradation Products and Impurities

The characterization of degradation products is essential for ensuring the safety and efficacy of pharmaceutical products. Several studies have focused on identifying the degradation products of sumatriptan formed under various stress conditions. These studies typically employ advanced analytical techniques such as high-performance liquid chromatography (HPLC) coupled with mass spectrometry (LC-MS) and nuclear magnetic resonance (NMR) spectroscopy. nih.govnih.govderpharmachemica.com

While specific degradation products of this compound are not explicitly detailed in the searched literature, the degradation products of sumatriptan offer a strong indication of the types of compounds that could be formed. For instance, under oxidative conditions, N-oxide derivatives of sumatriptan have been identified. synzeal.com It is plausible that Monodesmethyl sumatriptan could also undergo N-oxidation at the tertiary amine.

One study identified an unknown impurity in sumatriptan base that degraded into two other impurities. derpharmachemica.com This highlights the complexity of impurity profiling and the potential for impurities themselves to be unstable.

The following table lists some of the known degradation products and impurities of sumatriptan that have been characterized.

Compound NameCAS NumberMolecular FormulaNotes
Monodesmethyl sumatriptan88919-51-1C13H19N3O2SMetabolite and impurity of Sumatriptan. ncats.ionih.gov
This compound88919-52-2C17H23N3O6SMaleate salt of Monodesmethyl sumatriptan. synzeal.com
N-Nitroso–N-desmethyl sumatriptan3036581-86-6C13H18N4O3SA potential nitrosamine (B1359907) impurity. synthinkchemicals.com
Sumatriptan EP Impurity D (Sumatriptan N-Oxide)212069-94-8C14H21N3O3SAn oxidation product. synzeal.com

This table is compiled from data found in the search results. ncats.ionih.govsynzeal.comsynthinkchemicals.com

Mechanistic Investigations of Drug Drug Interactions Influencing Monodesmethyl Sumatriptan Maleate Formation and Disposition

Effects of Cytochrome P450 Enzyme Inhibitors and Inducers on Sumatriptan's N-Demethylation

While monoamine oxidase A is the principal enzyme in sumatriptan (B127528) metabolism, recent research has demonstrated that Cytochrome P450 enzymes are also involved, specifically in the N-demethylation pathway that leads to the formation of monodesmethyl sumatriptan. nih.govnih.gov In vitro studies using recombinant human enzymes have identified CYP1A2, CYP2C19, and CYP2D6 as the isoforms responsible for converting sumatriptan into N-desmethyl sumatriptan. nih.govnih.gov Consequently, the co-administration of drugs that inhibit or induce these specific CYP enzymes can significantly alter the rate of monodesmethyl sumatriptan formation.

CYP Enzyme Inhibitors: Inhibition of CYP1A2, CYP2C19, or CYP2D6 can decrease the N-demethylation of sumatriptan, leading to reduced formation of monodesmethyl sumatriptan. nih.gov This would, in turn, result in higher plasma concentrations of the parent drug, sumatriptan, potentially shunting its metabolism more toward the MAO-A pathway. nih.gov For instance, potent inhibitors of CYP1A2, such as the antidepressant fluvoxamine (B1237835) or the quinolone antibiotic ciprofloxacin, could theoretically reduce the formation of this metabolite. amazonaws.com Similarly, inhibitors of CYP2D6 (e.g., fluoxetine, bupropion) or CYP2C19 (e.g., omeprazole) may have a similar effect. While direct clinical studies quantifying the impact of these inhibitors on monodesmethyl sumatriptan levels are limited, the enzymatic pathway has been clearly established. nih.govnih.gov

Interacting Agent ClassSpecific Enzyme(s)Potential Effect on Monodesmethyl Sumatriptan FormationExample Agents
CYP Inhibitors CYP1A2, CYP2C19, CYP2D6↓ DecreaseFluvoxamine (CYP1A2), Ciprofloxacin (CYP1A2), Fluoxetine (CYP2D6), Bupropion (CYP2D6), Omeprazole (CYP2C19) amazonaws.com
CYP Inducers CYP1A2, CYP2C19, CYP2D6↑ IncreaseTobacco Smoke (CYP1A2), Rifampicin, St. John's Wort amazonaws.commedsafe.govt.nzwww.nhs.uk

Impact of Monoamine Oxidase Inhibitors on Monodesmethyl Sumatriptan Maleate (B1232345) Metabolism

The primary metabolic pathway for sumatriptan is oxidative deamination by monoamine oxidase A (MAO-A), which converts it to an inactive indole (B1671886) acetic acid metabolite. drugbank.comnih.gov Critically, monodesmethyl sumatriptan and its subsequent metabolite, N,N-didesmethyl sumatriptan, are also substrates for MAO-A. nih.govnih.gov In fact, in vitro experiments have shown that these demethylated derivatives are better substrates for MAO-A and are degraded more rapidly by the enzyme than sumatriptan itself. nih.gov

Therefore, the co-administration of MAO-A inhibitors has a dual impact on the metabolic cascade:

Inhibition of Parent Drug Metabolism: By blocking the primary clearance pathway for sumatriptan, MAO-A inhibitors can significantly increase the plasma concentration of the parent drug. nih.gov Product labeling indicates that this can result in a two-fold increase in sumatriptan plasma levels. nih.govnih.gov This elevated concentration of sumatriptan makes more substrate available for the secondary, CYP-mediated N-demethylation pathway, which could potentially increase the formation of monodesmethyl sumatriptan.

Inhibition of Metabolite Disposition: MAO-A inhibitors also block the subsequent metabolism of monodesmethyl sumatriptan. nih.gov This prevents its conversion to the corresponding indole acetic acid derivative, leading to an accumulation of monodesmethyl sumatriptan in the system.

The net effect of a potent MAO-A inhibitor like moclobemide (B1677376) is an elevation of both sumatriptan and, consequently, its N-demethylated metabolite. nih.gov The concomitant use of sumatriptan with MAO-A inhibitors is generally cautioned against due to the risk of increased sumatriptan exposure and potential toxicity. nih.govnih.gov

Interacting AgentTarget EnzymeEffect on SumatriptanEffect on Monodesmethyl Sumatriptan DispositionNet Result
MAO-A Inhibitors (e.g., Moclobemide) Monoamine Oxidase A↓ Decreased metabolism, leading to ↑ increased plasma concentration. nih.govnih.gov↓ Decreased metabolism, leading to accumulation. nih.govIncreased systemic exposure to both sumatriptan and monodesmethyl sumatriptan.

Transporter-Mediated Interactions Affecting Cellular Uptake and Efflux of Monodesmethyl Sumatriptan Maleate in Preclinical Systems

The movement of sumatriptan and its metabolites across cellular membranes, including the blood-brain barrier and hepatic sinusoidal membranes, is facilitated by various drug transporters. bioivt.comnih.gov Interactions at the transporter level can influence the intracellular concentration of sumatriptan available for metabolism and the subsequent distribution and elimination of its metabolites, including monodesmethyl sumatriptan.

Hepatic Uptake Transporters: Preclinical research and clinical observations have highlighted the importance of the organic cation transporter 1 (OCT1) in the hepatic uptake of sumatriptan. bioivt.comxenotech.com OCT1 is a facilitative transporter located on the sinusoidal side of hepatocytes that helps move weak bases from the blood into the liver cells. bioivt.com Since the liver is a primary site of sumatriptan metabolism by both MAO-A and CYP enzymes, efficient uptake via OCT1 is a critical step. nih.govbioivt.com Inhibition of OCT1 by other drugs could reduce the hepatic uptake of sumatriptan, thereby decreasing its first-pass metabolism and reducing the rate of formation of monodesmethyl sumatriptan. This would lead to higher systemic exposure of the parent drug. bioivt.com

Cellular Uptake and Efflux in Brain Endothelial Cells: In preclinical models using human brain microvascular endothelial cells (hCMEC/D3), triptans have been shown to interact with a putative proton-coupled organic cation (H+/OC) antiporter, which facilitates their uptake into cells. nih.gov Sumatriptan uptake was inhibited by known substrates of this antiporter, suggesting it is also a substrate. nih.gov This transporter could play a role in moving sumatriptan across the blood-brain barrier. nih.govnih.gov

Conversely, efflux transporters like P-glycoprotein (P-gp) actively pump substrates out of cells. Studies have shown that some triptans are substrates for P-gp. amazonaws.comnih.gov While sumatriptan's interaction is less pronounced than other triptans like eletriptan, inhibition of P-gp could potentially increase its intracellular and central nervous system concentrations. amazonaws.comnih.gov In preclinical systems, inhibiting P-gp in knockout mice dramatically increased the brain-to-plasma concentration ratio of eletriptan. nih.gov Such interactions affecting the intracellular concentration of sumatriptan would directly influence the amount of substrate available to metabolizing enzymes, thereby affecting the rate of monodesmethyl sumatriptan formation.

TransporterLocationFunctionPreclinical SystemSubstrate(s)Potential Interaction Effect on Metabolite Formation/Disposition
OCT1 Hepatocyte (sinusoidal membrane)Uptake into liverIn vitro analysis, human pharmacokinetic data bioivt.comxenotech.comSumatriptanInhibition of OCT1 may ↓ decrease hepatic uptake of sumatriptan, thus ↓ decreasing the formation of monodesmethyl sumatriptan.
H+/OC Antiporter Brain Capillary Endothelial CellsUptake into cellshCMEC/D3 cell line nih.govSumatriptan, Eletriptan, AlmotriptanInhibition of this transporter may ↓ decrease intracellular concentrations of sumatriptan, potentially reducing metabolism.
P-glycoprotein (P-gp) Brain Capillary Endothelial CellsEfflux from cellsIPEC-J2 MDR1 cell line, mdr1a/1b knockout mice nih.govEletriptan amazonaws.comnih.govInhibition of P-gp could ↑ increase intracellular sumatriptan, potentially ↑ increasing metabolite formation.

Future Directions and Translational Research Perspectives for Monodesmethyl Sumatriptan Maleate

Quantitative Elucidation of Metabolic Fluxes in Complex Biological Systems

The transformation of sumatriptan (B127528) within the body is a dynamic process. Sumatriptan is primarily metabolized by monoamine oxidase A (MAO-A) into an indole (B1671886) acetic acid analogue. nih.gov However, recent studies have revealed that cytochrome P450 (CYP) enzymes, specifically CYP1A2, CYP2C19, and CYP2D6, are also involved in its metabolism, leading to the formation of N-desmethyl sumatriptan. nih.govresearchgate.net This N-desmethyl metabolite can be further demethylated to N,N-didesmethyl sumatriptan. nih.govresearchgate.net

Advanced Computational Modeling for Predicting Metabolite Pharmacokinetics and Pharmacodynamics

Computational modeling, particularly population pharmacokinetic (PK) modeling, has been instrumental in understanding the complex absorption and disposition of sumatriptan. researchgate.netkoreamed.org These models can help explain the high inter-subject variability observed in plasma concentrations of the drug. researchgate.netresearchgate.net

A significant future direction is the development of advanced computational models that specifically incorporate the pharmacokinetics of monodesmethyl sumatriptan. Physiologically based pharmacokinetic (PBPK) models could be developed to predict the concentration-time profiles of both sumatriptan and its N-desmethyl metabolite in various tissues. Such models would integrate data on enzyme kinetics (for both MAO-A and CYP enzymes), blood flow, and tissue composition to simulate the metabolic processes in different organs.

Furthermore, these models could be extended to explore the potential pharmacodynamic (PD) effects of monodesmethyl sumatriptan. While currently considered a minor metabolite, understanding its potential to interact with serotonin (B10506) receptors or other targets is an area for future investigation. Computational docking studies could predict the binding affinity of monodesmethyl sumatriptan to various receptors, providing a basis for further experimental validation.

Development of Innovative Analytical Tools for High-Throughput Metabolite Profiling

The ability to accurately and efficiently measure the concentrations of sumatriptan and its metabolites in biological samples is fundamental to advancing research in this area. Several analytical methods, primarily based on high-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS), have been developed for the quantification of sumatriptan in plasma. nih.govresearchgate.net

Future research should focus on developing high-throughput analytical methods that can simultaneously quantify sumatriptan, monodesmethyl sumatriptan, and other relevant metabolites. The use of ultra-performance liquid chromatography (UPLC) coupled with tandem mass spectrometry (UPLC-MS/MS) offers the potential for rapid and sensitive analysis, which is crucial for large-scale pharmacokinetic studies. researchgate.netresearchgate.net

Innovations in sample preparation techniques are also needed to improve the efficiency and reliability of metabolite profiling. Evaporation-free extraction methods, for example, have been shown to reduce analysis time and cost while improving the reliability of results for sumatriptan analysis. chromatographyonline.com The development of such methods for the comprehensive profiling of all sumatriptan metabolites would be a significant step forward.

Table 1: Analytical Methods for Sumatriptan and Metabolite Quantification

Analytical TechniqueSample MatrixKey FindingsReference
HPLC-MS/MSHuman PlasmaDeveloped a method to determine sumatriptan levels for pharmacokinetic studies. nih.gov
UPLC/MS/MSHuman PlasmaUsed for population pharmacokinetic analysis of sumatriptan. researchgate.net
LC-MSNot SpecifiedUtilized for the determination of degradation products of sumatriptan succinate (B1194679). researchgate.net
HPLC with electrochemical detectionPlasmaDetermined sumatriptan levels to investigate non-response and adverse reactions. researchgate.net
Evaporation-Free Extraction with LC-MS/MSBiological SamplesHigh-throughput bioanalysis with reduced cost and improved reliability. chromatographyonline.com
UPLC-MS/MSHuman PlasmaSimultaneous determination of sumatriptan and naproxen. researchgate.net
HPLC-MSNot SpecifiedFound that CYP1A2, CYP2C19, and CYP2D6 can metabolize sumatriptan to N-desmethyl sumatriptan. nih.govresearchgate.net

Exploration of Species-Specific Metabolic Differences and Their Research Implications

Preclinical studies in various animal species are essential for the development of new drugs. However, differences in drug metabolism between species can have significant implications for the translation of animal data to humans. For sumatriptan, preclinical studies have been conducted in rats, rabbits, and dogs. nih.govkarger.com

While the primary metabolic pathway involving MAO-A appears to be consistent across species, there are indications of species-specific differences. For example, N-demethylation of the methylaminosulphonylmethyl side-chain to form monodesmethyl sumatriptan has been observed in rats, mice, and rabbits. karger.com A systematic and comparative investigation of sumatriptan metabolism across different preclinical species and humans is warranted.

This research should aim to create a comprehensive metabolic map for sumatriptan in each species, quantifying the relative contributions of MAO-A and various CYP enzymes to the formation of monodesmethyl sumatriptan and other metabolites. Understanding these species-specific differences is crucial for selecting the most appropriate animal models for nonclinical safety and efficacy studies and for improving the prediction of human pharmacokinetics from preclinical data. Allometric scaling, which relates pharmacokinetic parameters to body weight across species, has been applied to sumatriptan and has shown promise in predicting human clearance and volume of distribution. nih.gov Incorporating metabolite data into these scaling approaches would further enhance their predictive power.

Table 2: Summary of Preclinical and Clinical Pharmacokinetic Aspects of Sumatriptan

ParameterFindingSpeciesReference
Metabolism Primarily by MAO-A; N-demethylation also occurs.Rats, Mice, Rabbits karger.com
Extensive first-pass metabolism.Humans nih.gov
Metabolized by CYP1A2, CYP2C19, and CYP2D6 to N-desmethyl sumatriptan.Human (recombinant enzymes) nih.govresearchgate.net
Bioavailability Oral: 14%Humans nih.gov
Subcutaneous: 96%Humans nih.gov
Oral: 37%Rat karger.com
Oral: 58%Dog karger.com
Oral: 23%Rabbit karger.com
Elimination Half-Life Approximately 2 hoursHumans nih.gov
Approximately 1-2 hoursRat, Mouse, Rabbit, Dog karger.com
Protein Binding 14-16%Human, Rat, Rabbit, Dog nih.gov

Q & A

Basic Research Questions

Q. What analytical techniques are recommended for identifying and quantifying monodesmethyl sumatriptan maleate in pharmaceutical formulations?

  • Methodological Answer : High-performance liquid chromatography (HPLC) with UV detection is commonly used for quantification, as described in pharmacopeial monographs for sumatriptan-related impurities. LC-MS/MS is preferred for higher sensitivity, especially in complex matrices like plasma or breast milk . Method validation should include parameters like specificity, linearity (1–50 µg/mL), and recovery rates (>95%) to comply with ICH guidelines .

Q. How can researchers ensure the stability of this compound during storage and experimental conditions?

  • Methodological Answer : Stability studies should assess degradation under varying pH (e.g., 1.2–6.8), temperature (4°C–40°C), and light exposure. Store samples in airtight, light-resistant containers at –20°C, as maleate salts are prone to oxidation and photodegradation . Accelerated stability testing (e.g., 40°C/75% RH for 6 months) is recommended for long-term assessments .

Q. What are the critical steps for isolating this compound from sumatriptan succinate synthesis byproducts?

  • Methodological Answer : Use preparative chromatography with a C18 column and mobile phase (acetonitrile:phosphate buffer, pH 3.0, 30:70 v/v). Monitor fractions via UV at 227 nm. Confirm purity via NMR (¹H and ¹³C) and elemental analysis to distinguish it from structural analogs like sumatriptan-related compound C .

Advanced Research Questions

Q. How should pharmacokinetic studies be designed to evaluate this compound's half-life and bioavailability in preclinical models?

  • Methodological Answer : Administer a single subcutaneous dose (e.g., 6 mg/kg) in rodents, collecting plasma samples at 0, 15, 30, 60, 120, and 240 minutes. Use non-compartmental analysis (WinNonlin®) to calculate AUC₀–∞ and t₁/₂. Compare results to sumatriptan’s mean half-life (2.5 hours in humans) to assess metabolic differences .

Q. What synthesis pathways optimize the yield of this compound while minimizing co-eluting impurities?

  • Methodological Answer : Employ a three-step synthesis: (1) N-demethylation of sumatriptan using iodine/NaBH₄, (2) purification via recrystallization (ethanol:water, 70:30), and (3) salt formation with maleic acid. Monitor reaction intermediates via TLC (silica gel, chloroform:methanol 9:1). Yield improvements (>85%) require strict control of reaction temperature (25±2°C) and stoichiometry .

Q. How can researchers resolve contradictions in literature regarding this compound’s receptor-binding affinity?

  • Methodological Answer : Conduct competitive binding assays (e.g., 5-HT₁B/₁D receptors) using radiolabeled ligands ([³H]-sumatriptan). Normalize data to protein concentration (Bradford assay) and validate with positive controls (e.g., GR127935). Discrepancies may arise from differences in cell lines (CHO vs. HEK293) or assay pH (7.4 vs. 6.5) .

Data Analysis and Reporting

Q. What statistical approaches are suitable for analyzing dose-response relationships in this compound studies?

  • Methodological Answer : Use nonlinear regression (GraphPad Prism®) to fit sigmoidal curves (log[agonist] vs. response). Report EC₅₀ values with 95% confidence intervals. For inconsistent replicates, apply Grubbs’ test to exclude outliers and re-analyze using a mixed-effects model .

Q. How should researchers document method validation parameters to meet journal requirements?

  • Methodological Answer : Include tables detailing precision (RSD <2%), accuracy (spiked recovery 98–102%), LOD (0.1 µg/mL), and LOQ (0.3 µg/mL). Reference USP monographs for impurity profiling and provide raw chromatograms in supplementary materials .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.